methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound. This compound features a multifaceted structure comprising a benzoate group attached to a sulfonamide, linked through a piperidine ring to a pyrido[2,3-d]pyrimidine core. The presence of multiple functional groups within this structure endows it with a diverse range of chemical and biological properties. As a result, this compound holds significant interest within various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine. This intermediate is then coupled with a piperidine derivative under specific conditions to form the core structure. The final step involves introducing the methyl benzoate and sulfonyl groups through well-controlled reactions. Parameters such as temperature, pH, and choice of solvents are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may vary but often involve scalable processes such as continuous flow synthesis or batch processing. Large-scale production typically requires rigorous control of reaction conditions to ensure consistency and high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce or modify functional groups.
Reduction: Certain parts of the molecule can be reduced to alter its chemical properties.
Substitution: Functional groups can be substituted with others, leading to derivatives with potentially different properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Conditions often involve controlled temperatures and pH levels, with solvents chosen based on solubility and reaction kinetics.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate has diverse applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Applied in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate is largely determined by its ability to interact with specific molecular targets. The compound's structure allows it to bind to enzymes, receptors, or other proteins, influencing biochemical pathways. These interactions can modulate the activity of the targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-((4-(2-oxo-2H-chromen-3-yl)piperidin-1-yl)sulfonyl)benzoate
Methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]triazine-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate
Uniqueness
What sets methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate apart is its unique structural combination of functional groups. This compound's configuration allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile tool in research and development.
Conclusion
This compound is a compound of significant interest due to its intricate structure and diverse applications
Eigenschaften
IUPAC Name |
methyl 4-[4-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-30-19(26)13-4-6-15(7-5-13)31(28,29)23-11-8-14(9-12-23)24-18(25)16-3-2-10-21-17(16)22-20(24)27/h2-7,10,14H,8-9,11-12H2,1H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEABYHYVHWHVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.